![molecular formula C30H22N2O2S2 B282142 (21-hydroxy-21-phenyl-3,20-dithia-10,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4,6,8,11,14,16,18-heptaen-11-yl)-phenylmethanone](/img/structure/B282142.png)
(21-hydroxy-21-phenyl-3,20-dithia-10,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4,6,8,11,14,16,18-heptaen-11-yl)-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2’,3’:3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines benzothiazole and pyrazine moieties
Vorbereitungsmethoden
The synthesis of (14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2’,3’:3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone involves multiple steps, typically starting with the preparation of the benzothiazole and pyrazine intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, under controlled conditions to form the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2’,3’:3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiazole and pyrazine derivatives. What sets (14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2’,3’:3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:
- Benzothiazole derivatives
- Pyrazine derivatives
- Other complex heterocyclic compounds
Eigenschaften
Molekularformel |
C30H22N2O2S2 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
(21-hydroxy-21-phenyl-3,20-dithia-10,13-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-4,6,8,11,14,16,18-heptaen-11-yl)-phenylmethanone |
InChI |
InChI=1S/C30H22N2O2S2/c33-27(20-11-3-1-4-12-20)24-19-31-22-15-7-10-18-26(22)36-30(34,21-13-5-2-6-14-21)28(31)29-32(24)23-16-8-9-17-25(23)35-29/h1-19,28-29,34H |
InChI-Schlüssel |
JXOIQUZEKCZCFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CN3C(C4N2C5=CC=CC=C5S4)C(SC6=CC=CC=C63)(C7=CC=CC=C7)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN3C(C4N2C5=CC=CC=C5S4)C(SC6=CC=CC=C63)(C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


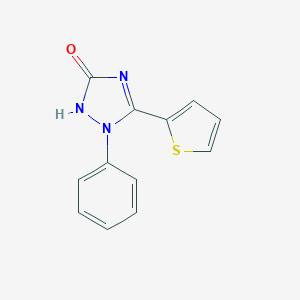
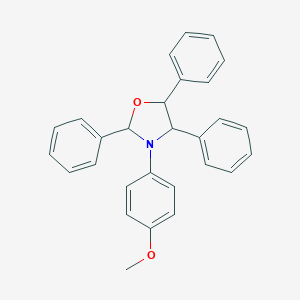
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
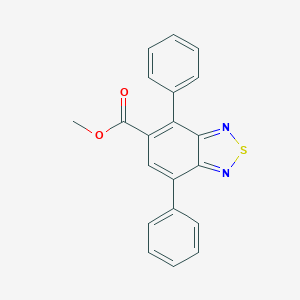
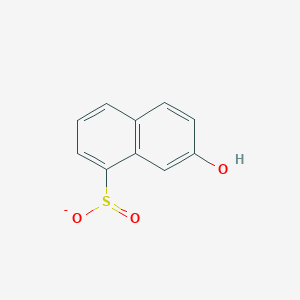
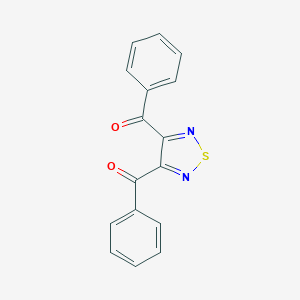
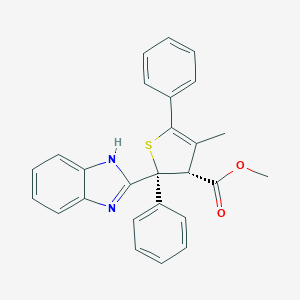
![methyl (10R)-15-oxo-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaene-13-carboxylate](/img/structure/B282068.png)
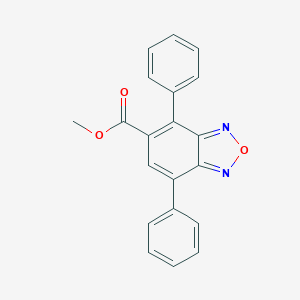
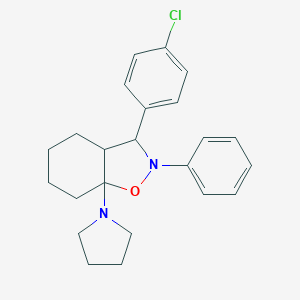
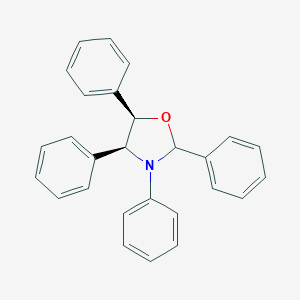

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
